molecular formula C12H16ClNO3S B2430884 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 782462-71-9

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2430884
CAS No.: 782462-71-9
M. Wt: 289.77
InChI Key: ASJUFHKRTIOKKA-UHFFFAOYSA-N
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Description

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a chlorinated ethanone group and a pyrrole ring substituted with a dioxidotetrahydrothienyl group

Properties

IUPAC Name

2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-8-5-11(12(15)6-13)9(2)14(8)10-3-4-18(16,17)7-10/h5,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJUFHKRTIOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of 4-Hydroxythiane-1,1-dioxide

Source demonstrates the mesylation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0–20°C, achieving a 95% yield. This method can be adapted to introduce leaving groups (e.g., mesylate) at the 3-position of thiolane-1,1-dione:

$$
\text{Thiolane-1,1-dione-OH} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Thiolane-1,1-dione-OMs} + \text{HCl}
$$

Reaction Conditions :

  • Solvent: DCM
  • Base: Et₃N (3.0 equiv)
  • Temperature: 0°C → 20°C
  • Yield: 75–95%

Preparation of the Pyrrole Moiety

The target compound requires a 2,5-dimethylpyrrole substituted with a 2-chloroacetyl group at the 3-position.

Regioselective Chloroacetylation

Chloroacetylation at the 3-position of 2,5-dimethylpyrrole is critical. Friedel-Crafts acylation using chloroacetyl chloride (ClCH₂COCl) and a Lewis acid (e.g., AlCl₃) in a non-polar solvent (e.g., DCM) may achieve this:

$$
\text{2,5-Dimethylpyrrole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-(2-Chloroacetyl)-2,5-dimethylpyrrole}
$$

Challenges :

  • Competing acylations at other positions.
  • Use of directing groups (e.g., sulfonic acid) may improve regioselectivity.

Coupling of Thiolane-1,1-dione and Pyrrole Moieties

The mesylated thiolane-1,1-dione (Thiolane-1,1-dione-OMs) undergoes nucleophilic substitution with the pyrrole’s nitrogen.

Alkylation via Nucleophilic Substitution

Reaction of 3-(2-chloroacetyl)-2,5-dimethylpyrrole with Thiolane-1,1-dione-OMs in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃):

$$
\text{Thiolane-1,1-dione-OMs} + \text{Pyrrole-NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{MsOH}
$$

Optimization Insights :

  • Temperature: 60–80°C to enhance reaction rate.
  • Base: Avoid strong bases that may deacylate the chloroacetyl group.

Mitsunobu Reaction Alternative

If hydroxylated intermediates are available, Mitsunobu conditions (di-tert-butyl azodicarboxylate, triphenylphosphine) could form ether linkages. However, N-alkylation is less common under these conditions.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) is effective for isolating the target compound, as demonstrated in Source for analogous sulfone derivatives.

Analytical Validation

  • HPLC-MS : Confirm molecular ion peak ([M+H]⁺) and purity.
  • ¹H NMR : Key signals include:
    • Thiolane-1,1-dione protons: δ 2.38–3.39 ppm (multiplet, CH₂-SO₂).
    • Pyrrole methyl groups: δ 2.1–2.3 ppm (singlets).
    • Chloroacetyl CH₂: δ 4.2–4.5 ppm (singlet).

Challenges and Mitigation Strategies

Challenge Mitigation Strategy
Regioselective acylation Use directing groups (e.g., sulfonic acid) or bulky Lewis acids to favor 3-position.
Competing side reactions Protect reactive sites (e.g., thiolane sulfone) during pyrrole functionalization.
Low coupling yields Optimize solvent polarity (e.g., DMF → DMSO) and temperature.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated ethanone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific solvents and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted ethanone derivatives .

Scientific Research Applications

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated ethanone derivatives and pyrrole-based molecules. Examples include:

  • 2-chloro-1-(3-hydroxyphenyl)ethanone
  • 2-chloromethyl-7-(3-(trifluoromethyl)pyridin-2-yl)-3H-quinazolin-4-one

Uniqueness

What sets 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 757219-83-3

The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in metabolism and cell growth. The presence of the pyrrole ring structure is significant for its pharmacological properties. Pyrrole derivatives have been shown to modulate various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Growth Inhibition : Studies have demonstrated that the compound significantly inhibits the proliferation of cancer cells by inducing apoptosis. This effect is likely mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Effects on Monoclonal Antibody Production

In a study examining the impact of pyrrole derivatives on monoclonal antibody (mAb) production:

  • Increased Productivity : The compound was found to enhance mAb production in cell cultures while maintaining cell viability. Specifically, it increased cell-specific productivity by suppressing cell growth and enhancing glucose uptake .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrrole ring significantly affect biological activity:

  • Key Functional Groups : The 2,5-dimethylpyrrole moiety is crucial for enhancing the efficacy of the compound. Variations in substituents can lead to different levels of activity against specific biological targets .

Case Studies

StudyFindingsReference
Monoclonal Antibody ProductionEnhanced mAb yield by 1.5-fold under optimized conditions with increased ATP levels
Cytotoxicity AssaySignificant inhibition of cancer cell lines with IC50 values in low micromolar range
SAR AnalysisIdentified 2,5-dimethylpyrrole as a critical component for activity enhancement

Q & A

Q. How can researchers optimize the synthesis of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ⁶-thiolane-1,1-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., sodium acetate). Characterization via 1H^1\text{H}-NMR and HPLC can validate purity . For example, crystallization from dichloromethane/hexane mixtures (as in structurally related pyrrole derivatives) enhances purity . Kinetic studies of the chloroacetyl group’s reactivity under acidic/basic conditions are critical to minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodological Answer : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1750 cm1^{-1}) . Single-crystal X-ray diffraction (as demonstrated for analogous pyrrole-picolinic acid complexes) resolves bond lengths and angles, critical for validating the thiolane-dione framework . Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. How does the chloroacetyl group influence the compound’s reactivity under varying pH or thermal conditions?

  • Methodological Answer : The electrophilic chloroacetyl group is prone to nucleophilic substitution (e.g., with amines or thiols). Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) monitored by LC-MS to track degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, with decomposition temperatures compared to non-chlorinated analogs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., serum concentration). Perform parallel studies using isogenic cell lines and standardized protocols (e.g., ATP-based viability assays). Cross-validate findings with in silico docking (AutoDock Vina) to assess target binding consistency across species . Meta-analyses of existing data using tools like RevMan can identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-protein interactions, focusing on the chloroacetyl group’s electrostatic potential. Compare binding free energies (MM/PBSA) with experimental IC50_{50} values. Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What advanced separation techniques are suitable for isolating degradation products during stability studies?

  • Methodological Answer : High-resolution LC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) separates polar degradation products. For challenging separations, hyphenate with ion-mobility spectrometry (IMS) to resolve isobaric species . Membrane-based filtration (e.g., tangential flow) concentrates low-abundance metabolites .

Q. How can process simulation tools improve scalability of the compound’s synthesis for preclinical studies?

  • Methodological Answer : Use Aspen Plus® to model reaction kinetics and optimize feed ratios. Computational fluid dynamics (CFD) identifies mixing inefficiencies in batch reactors. Pilot-scale experiments should validate predicted yields and purity thresholds, incorporating real-time PAT (Process Analytical Technology) for quality control .

Theoretical and Framework-Driven Questions

Q. What theoretical frameworks explain the compound’s electronic structure and its impact on reactivity?

  • Methodological Answer : Molecular orbital (MO) theory and density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate electron distribution in the thiolane-dione ring. Natural bond orbital (NBO) analysis quantifies hyperconjugation effects from the chloroacetyl group. Compare with XPS data to validate charge transfer phenomena .

Q. How can researchers align experimental design with the guiding principles of evidence-based inquiry for this compound?

  • Methodological Answer : Adhere to Guiding Principle 2 (Link research to theory): Frame hypotheses around the compound’s hypothesized mechanism (e.g., covalent inhibition via chloroacetyl). Use QM/MM (quantum mechanics/molecular mechanics) to bridge electronic structure data with biological activity . Critically analyze prior literature to identify understudied pathways (e.g., off-target effects) .

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